molecular formula C11H19NO2 B13639335 Cyclohexyl 1-aminocyclobutane-1-carboxylate

Cyclohexyl 1-aminocyclobutane-1-carboxylate

Cat. No.: B13639335
M. Wt: 197.27 g/mol
InChI Key: FJFFDKSYYUPJOB-UHFFFAOYSA-N
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Description

Cyclohexyl 1-aminocyclobutane-1-carboxylate is a synthetic, conformationally constrained amino acid ester designed for advanced chemical and pharmacological research. It features a cyclobutane ring constrained by both an amino and a carboxylate ester group, with the latter being a cyclohexyl ester. This structure is derived from 1-aminocyclobutane-1-carboxylic acid (ACBC), a compound known to act as a partial agonist at the glycine site of the NMDA receptor . The primary research value of this compound lies in its potential as a high-value building block for medicinal chemistry and protein engineering. Constrained amino acids like ACBC are promising candidates for redesigning protein motifs, which serve as basic modules in synthetic nanoconstructs . The incorporation of such residues into flexible regions of protein building blocks can significantly enhance the stability of the resulting nanostructures by reducing conformational fluctuations . The cyclohexyl ester moiety in this specific compound is anticipated to alter the molecule's lipophilicity and bioavailability compared to its parent acid or methyl ester analogs, such as Methyl 1-aminocyclobutanecarboxylate hydrochloride , potentially making it more suitable for certain applications like membrane permeability studies. Researchers can explore its use in developing novel peptidomimetics, stabilizing beta-helical and other protein motifs, and as a key intermediate in the synthesis of more complex bioactive molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

cyclohexyl 1-aminocyclobutane-1-carboxylate

InChI

InChI=1S/C11H19NO2/c12-11(7-4-8-11)10(13)14-9-5-2-1-3-6-9/h9H,1-8,12H2

InChI Key

FJFFDKSYYUPJOB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C2(CCC2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Preparation of aminocycloalkane carboxylates typically involves:

  • Formation of the cycloalkane ring with a carboxylate group.
  • Introduction of the amino group at the 1-position.
  • Esterification with cyclohexanol to yield the cyclohexyl ester.

The key challenge lies in achieving selective cyclization and amination without hazardous reagents or byproducts.

Preparation via Hydrocarbonylation Cyclization and Nitro Reduction (Adapted for Cyclobutane Derivatives)

A patented method for 1-aminocyclopropane-1-carboxylic acid synthesis (which can be extrapolated to cyclobutane analogs) involves three main steps:

  • Hydrocarbonylation Cyclization

    • React nitroacetic acid ester (e.g., ethyl nitroacetate) with 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a catalyst such as sodium carbonate or wormwood salt.
    • Solvent: methylene dichloride.
    • Conditions: reflux at 80–120 °C.
    • This step forms a cyclopropane ring via nucleophilic substitution and intramolecular cyclization.
  • Nitro Group Reduction

    • The nitro group is reduced to an amino group using a reductive agent such as tin dichloride.
    • Solvent: methanol or ethanol.
    • Temperature: 15–20 °C.
  • Carboxyl Hydrolysis

    • Hydrolysis of the ester to the free acid using sodium hydroxide or potassium hydroxide as a catalyst.
    • Solvent: methanol or ethanol.
    • Conditions: reflux at 70–90 °C.
  • Purification

    • Refinement using 95% ethanol as solvent.
    • Crystallization by cooling with stirring to obtain a high-purity product.

This method is noted for its simplicity, high yield, and avoidance of highly toxic reagents such as diazomethane or 1,2-dibromoethane in the final steps due to controlled reaction conditions and purification.

Alternative Preparation via Acylamino-Acrylic Acid Esters and Diazomethane (Historical Method)

  • React α-acylamino-acrylic acid esters with diazomethane to form pyrazoline intermediates.
  • Pyrolyze pyrazolines to yield 1-acylamino-cyclopropane-carboxylic acid esters.
  • Saponify with aqueous alkali metal hydroxide or alkaline-earth metal hydroxide.
  • Acidify and isolate the hydrochloride salt.
  • Convert hydrochloride to free amino acid by treatment with propylene oxide in methanol.

This method, although effective, involves hazardous diazomethane, which is toxic and explosive, limiting its practical application.

Preparation via Hydrolysis of 1-Isocyano-Cyclopropane-Carboxylic Acid Esters

  • Synthesize 1-isocyano-cyclopropane-carboxylic acid esters from isocyano-acetic acid esters and 1,2-dibromoethane in the presence of strong bases (e.g., sodium hydride).
  • Hydrolyze the isocyano esters to yield 1-amino-cyclopropane-carboxylic acid esters.
  • Saponify and purify as needed.

This route is less favored due to the carcinogenic nature of 1,2-dibromoethane and the use of strong bases.

Saponification and Crystallization Details

  • Saponification is performed with excess aqueous alkali metal hydroxide or alkaline-earth metal hydroxide at 70–150 °C.
  • Acidification with concentrated hydrochloric acid at 0–30 °C yields the hydrochloride salt.
  • The hydrochloride salt is dissolved in methanol or ethanol and treated with propylene oxide at -5 to +20 °C to obtain the free amino acid as a crystalline product.
  • Crystallization is completed by cooling to 0–4 °C overnight.

Comparative Data Table of Preparation Methods

Preparation Step Hydrocarbonylation Cyclization Route Diazomethane Pyrazoline Route Isocyano Ester Hydrolysis Route
Starting Materials Nitroacetic acid ester, 1,2-dihaloethane α-Acylamino-acrylic acid esters, diazomethane Isocyano-acetic acid esters, 1,2-dibromoethane
Catalyst Sodium carbonate or wormwood salt None specified Sodium hydride
Solvent Methylene dichloride Not specified Not specified
Reaction Temperature 80–120 °C (reflux) Not specified Not specified
Reduction Agent Tin dichloride Not applicable Not applicable
Hydrolysis Catalyst Sodium hydroxide or potassium hydroxide Aqueous alkali metal hydroxide Not specified
Purification Ethanol crystallization Methanol crystallization Not specified
Safety Considerations Avoids toxic diazomethane and carcinogenic dibromoethane Uses toxic, explosive diazomethane Uses carcinogenic dibromoethane
Yield High (not quantified) High (e.g., 95% for amino acid) Not specified

Exhaustive Research Findings and Perspectives

  • The hydrocarbonylation cyclization method is favored for industrial and laboratory synthesis due to its simplicity, safety, and environmental considerations. It avoids the use of highly toxic and explosive reagents and provides a straightforward purification process.

  • The diazomethane-based method, while historically significant and capable of high yields, is less practical today due to safety concerns. It remains a valuable reference for understanding mechanistic pathways and alternative synthetic routes.

  • The isocyano ester hydrolysis method is chemically feasible but limited by the carcinogenic nature of some reagents and the requirement for strong bases, which complicate handling and waste disposal.

  • The saponification and crystallization steps are critical for obtaining the pure free amino acid or ester. The use of propylene oxide to convert hydrochloride salts to free acids is an efficient and mild approach.

  • While direct literature on Cyclohexyl 1-aminocyclobutane-1-carboxylate is scarce, the synthetic principles and reaction conditions from cyclopropane analogs provide a robust foundation for adapting these methods to cyclobutane derivatives, likely requiring optimization of reaction times and temperatures due to ring size differences.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 1-aminocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl 1-aminocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclohexyl 1-aminocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Aminocyclobutane-1-Carboxylic Acid (ACBC)

  • Structure : Lacks the cyclohexyl ester, featuring a free carboxylic acid group.
  • Applications : Used as a pharma intermediate and in positron emission tomography (PET) imaging .
  • Key Difference : The absence of the cyclohexyl group reduces lipophilicity, limiting bioavailability compared to the esterified form.

Methyl 1-(Methylamino)Cyclobutanecarboxylate Hydrochloride

  • Structure: Contains a methyl ester and methylamino group.
  • Synthesis : Prepared via reaction with 4-toluenesulfonate, yielding 80% under optimized conditions .

1-Cyclohexyl-3-Hydroxycyclobutane-1-Carboxylic Acid

  • Structure : Cyclohexyl group at 1-position and hydroxyl group at 3-position (CAS 1896597-66-2).
  • Molecular Data : C₁₁H₁₈O₃, MW 198.26 .
  • Key Difference: The hydroxyl group introduces hydrogen-bonding capacity, which the amino group in the target compound replaces, possibly enhancing interaction with biological targets.

Biological Activity

Cyclohexyl 1-aminocyclobutane-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related case studies.

Chemical Structure and Properties

This compound is characterized by its cyclohexane and cyclobutane rings, which contribute to its unique pharmacological properties. The molecular formula is C11H17NC_{11}H_{17}N with a molecular weight of approximately 179.26 g/mol. The structural features of this compound suggest potential interactions with various biological targets.

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly through interactions with the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity and memory function.

  • NMDA Receptor Interaction : this compound has been identified as an antagonist at the NMDA receptor, which could be beneficial in treating neuropsychiatric disorders by reducing excitotoxicity associated with glutamate signaling .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

  • Antidepressant Effects : In animal models, this compound has shown promise as an antidepressant. It appears to enhance neurogenesis and promote synaptic plasticity, which are vital for mood regulation .
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may also possess this activity, potentially through inhibition of pro-inflammatory cytokines.

Study on NMDA Receptor Antagonism

In a notable study, researchers investigated the effects of this compound on NMDA receptor activity. The findings indicated that this compound effectively reduced the binding affinity of glutamate at the NMDA receptor, leading to decreased neuronal excitability and potential therapeutic effects in conditions like schizophrenia .

Neuropharmacological Characterization

A comprehensive characterization was performed using various in vitro assays to evaluate the neuropharmacological profile of this compound. The results showed significant inhibition of NMDA receptor-mediated currents, supporting its role as a potential therapeutic agent for neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundCyclohexane and cyclobutane ringsNMDA antagonist, potential antidepressant
1-Aminocyclobutane-1-Carboxylic AcidCyclobutane ringNMDA antagonist with neuroprotective effects
Cyclohexane-1-Carboxylic AcidCyclohexane ring onlyLess potent NMDA interaction

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Cyclohexyl 1-aminocyclobutane-1-carboxylate, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via esterification or amidation of cyclobutane-1-carboxylic acid derivatives. For example, ethyl cyclobutene carboxylate (Ethyl 1-cyclobutene-1-carboxylate) can serve as a precursor, with aminolysis reactions introducing the amino group . Catalysts like Pd/C or Rh complexes may enhance selectivity, while solvents such as THF or DMF are commonly used. Reaction temperatures between 60–80°C and inert atmospheres (N₂/Ar) improve stability of intermediates .

Q. How is the purity of this compound assessed in research settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard for purity analysis. Reverse-phase C18 columns and mobile phases (e.g., acetonitrile/water with 0.1% TFA) achieve baseline separation of impurities . Thin-layer chromatography (TLC) on silica gel (ethyl acetate/hexane eluent) provides rapid qualitative checks. Mass spectrometry (MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 214.2) .

Q. What spectroscopic methods are employed to characterize the compound’s structure?

  • Methodological Answer :

  • NMR : ¹H NMR (400 MHz, CDCl₃) identifies cyclohexyl protons (δ 1.2–1.8 ppm) and cyclobutane ring protons (δ 2.5–3.0 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and quaternary carbons .
  • IR : Stretching frequencies for NH₂ (3300–3500 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) validate functional groups .
  • X-ray crystallography : Resolves cyclobutane ring puckering and substituent spatial arrangements .

Advanced Research Questions

Q. How do conformational dynamics of the cyclohexyl and cyclobutane rings influence reactivity and binding interactions?

  • Methodological Answer : The cyclohexyl ring adopts chair conformations, with axial/equatorial substituents affecting steric accessibility. MP2/cc-pVDZ calculations show energy differences (~5.69 kcal/mol) between conformers, favoring structures where bulky groups occupy equatorial positions . Cyclobutane ring puckering (e.g., "bent" vs. "planar") alters strain energy, impacting nucleophilic attack on the ester group. Molecular dynamics simulations (AMBER/CHARMM) model these effects in enzyme-binding studies .

Q. How can researchers resolve discrepancies in reported synthetic yields across literature studies?

  • Methodological Answer : Contradictions often arise from variations in catalyst loading, solvent purity, or reaction scale. Design of Experiments (DoE) frameworks (e.g., Taguchi methods) systematically optimize parameters. For example, increasing Pd/C catalyst from 2% to 5% w/w may improve yields from 60% to 85% . Kinetic studies (e.g., in situ FTIR monitoring) identify rate-limiting steps, such as aminolysis intermediates . Cross-validation with alternative routes (e.g., microwave-assisted synthesis) reduces method-dependent biases .

Q. What strategies stabilize this compound under varying storage conditions?

  • Methodological Answer :

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation and photolysis .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the ester moiety .
  • Salt forms : Hydrochloride derivatives enhance aqueous solubility and shelf life, as seen in analogs like 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride .
  • Lyophilization : Freeze-drying in phosphate buffer (pH 7.4) preserves bioactivity for in vitro assays .

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